N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide
Brand Name: Vulcanchem
CAS No.: 864916-85-8
VCID: VC4294489
InChI: InChI=1S/C20H21N3O3S2/c1-25-16-9-8-14(12-17(16)26-2)10-11-21-18(24)13-27-20-22-19(23-28-20)15-6-4-3-5-7-15/h3-9,12H,10-11,13H2,1-2H3,(H,21,24)
SMILES: COC1=C(C=C(C=C1)CCNC(=O)CSC2=NC(=NS2)C3=CC=CC=C3)OC
Molecular Formula: C20H21N3O3S2
Molecular Weight: 415.53

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide

CAS No.: 864916-85-8

Cat. No.: VC4294489

Molecular Formula: C20H21N3O3S2

Molecular Weight: 415.53

* For research use only. Not for human or veterinary use.

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide - 864916-85-8

Specification

CAS No. 864916-85-8
Molecular Formula C20H21N3O3S2
Molecular Weight 415.53
IUPAC Name N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide
Standard InChI InChI=1S/C20H21N3O3S2/c1-25-16-9-8-14(12-17(16)26-2)10-11-21-18(24)13-27-20-22-19(23-28-20)15-6-4-3-5-7-15/h3-9,12H,10-11,13H2,1-2H3,(H,21,24)
Standard InChI Key SIDHLKCLEDKIBH-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)CCNC(=O)CSC2=NC(=NS2)C3=CC=CC=C3)OC

Introduction

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide is a complex organic compound featuring both aromatic and heterocyclic components. Its chemical structure includes a 3,4-dimethoxyphenyl group, a thiadiazole ring, and a sulfanyl linkage, making it a compound of interest for various chemical and biological applications.

Synthesis

The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide typically involves several steps:

  • Preparation of 3,4-Dimethoxyphenylethylamine: This can be achieved through reductive amination of 3,4-dimethoxybenzaldehyde.

  • Synthesis of the Thiadiazole Ring: The formation of the 3-phenyl-1,2,4-thiadiazol-5-yl moiety involves the reaction of appropriate precursors such as phenylhydrazine and a suitable thiosemicarbazide derivative.

  • Coupling Reaction: The final step involves coupling the dimethoxyphenyl group with the thiadiazole derivative to form the desired compound.

Chemical Reactions and Stability

This compound can undergo various chemical reactions, including:

  • Oxidation: The methoxy groups can be oxidized to form quinones.

  • Reduction: The sulfanyl group can be reduced under certain conditions.

  • Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Reaction TypeConditionsProducts
OxidationStrong oxidizing agentsQuinones
ReductionReducing agents like hydrogenReduced sulfides
SubstitutionElectrophiles (e.g., nitration)Substituted aromatics

Biological Activity

While specific biological activities of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide are not extensively documented, compounds with similar structures have shown potential in pharmacological applications, including antimicrobial and antifungal activities. The presence of the thiadiazole ring, known for its bioactive properties, suggests potential for further investigation in these areas.

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